molecular formula C9H12O2 B13835028 2-(1-Hydroxyethyl)-3-methylphenol CAS No. 484016-51-5

2-(1-Hydroxyethyl)-3-methylphenol

Cat. No.: B13835028
CAS No.: 484016-51-5
M. Wt: 152.19 g/mol
InChI Key: QEXSZZROSHSOPE-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-3-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3-methylphenol.

    Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3-methylcyclohexanol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 2-(1-oxoethyl)-3-methylphenol

    Reduction: 2-(1-hydroxyethyl)-3-methylcyclohexanol

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

2-(1-Hydroxyethyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material’s properties.

Mechanism of Action

The mechanism by which 2-(1-Hydroxyethyl)-3-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxyethyl)-9,10-anthraquinone: Similar in structure but with an anthraquinone core.

    1,8-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione: Another compound with a hydroxyethyl group attached to an anthracene core.

Uniqueness

2-(1-Hydroxyethyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and a methyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

484016-51-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-3-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,10-11H,1-2H3

InChI Key

QEXSZZROSHSOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)O

Origin of Product

United States

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